Cas no 2098004-36-3 (Ethyl 6-(m-tolyl)pyridazine-4-carboxylate)

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate is a pyridazine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features a carboxylate ester group at the 4-position and a meta-tolyl substituent at the 6-position, offering versatility as a synthetic intermediate. The compound is valued for its potential in constructing heterocyclic frameworks, particularly in the development of bioactive molecules. Its moderate solubility in organic solvents facilitates straightforward purification and handling. The presence of both aromatic and ester functionalities enables further functionalization, making it a useful precursor for medicinal chemistry applications. High-purity grades ensure reproducibility in synthetic workflows.
Ethyl 6-(m-tolyl)pyridazine-4-carboxylate structure
2098004-36-3 structure
Product Name:Ethyl 6-(m-tolyl)pyridazine-4-carboxylate
CAS No:2098004-36-3
MF:C14H14N2O2
MW:242.273163318634
CID:5725175
PubChem ID:121205207
Update Time:2025-05-26

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2098004-36-3
    • AKOS026713915
    • ethyl 6-(m-tolyl)pyridazine-4-carboxylate
    • F1967-2879
    • ethyl 6-(3-methylphenyl)pyridazine-4-carboxylate
    • 4-Pyridazinecarboxylic acid, 6-(3-methylphenyl)-, ethyl ester
    • Ethyl 6-(m-tolyl)pyridazine-4-carboxylate
    • Inchi: 1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
    • InChI Key: INMFHDJHRYBMNJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CN=NC(=C1)C1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 242.105527694g/mol
  • Monoisotopic Mass: 242.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.143±0.06 g/cm3(Predicted)
  • Boiling Point: 437.3±33.0 °C(Predicted)
  • pka: 0.48±0.10(Predicted)

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate Pricemore >>

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Ethyl 6-(m-tolyl)pyridazine-4-carboxylate Related Literature

Additional information on Ethyl 6-(m-tolyl)pyridazine-4-carboxylate

Introduction to Ethyl 6-(m-tolyl)pyridazine-4-carboxylate (CAS No. 2098004-36-3)

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate (CAS No. 2098004-36-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyridazine core and substituted ethyl ester group, holds potential for various applications, particularly in the development of new therapeutic agents.

The chemical structure of Ethyl 6-(m-tolyl)pyridazine-4-carboxylate is defined by its pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of the m-tolyl group (a methyl-substituted phenyl ring) and the ethyl ester functionality imparts distinct chemical and biological properties to this molecule. These structural features contribute to its stability, solubility, and reactivity, making it an attractive candidate for further investigation.

Recent studies have highlighted the potential of pyridazine derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that certain pyridazine compounds exhibit potent anti-inflammatory and analgesic activities. The researchers found that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This finding suggests that Ethyl 6-(m-tolyl)pyridazine-4-carboxylate could be a valuable lead compound for the development of new anti-inflammatory drugs.

In another study published in the Bioorganic & Medicinal Chemistry Letters (2022), researchers explored the anticancer properties of pyridazine derivatives. They discovered that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. This research indicates that Ethyl 6-(m-tolyl)pyridazine-4-carboxylate may have potential as an anticancer agent.

The pharmacokinetic properties of Ethyl 6-(m-tolyl)pyridazine-4-carboxylate are also an area of active investigation. Preliminary studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it a promising candidate for further preclinical and clinical evaluation.

In addition to its therapeutic potential, Ethyl 6-(m-tolyl)pyridazine-4-carboxylate has been studied for its use as a synthetic intermediate in organic synthesis. The versatility of the pyridazine core allows for a wide range of functional group transformations, making it a valuable building block for the synthesis of more complex molecules. This property is particularly useful in the development of combinatorial libraries for high-throughput screening in drug discovery.

The synthesis of Ethyl 6-(m-tolyl)pyridazine-4-carboxylate typically involves multi-step procedures that include the formation of the pyridazine ring and subsequent functionalization steps. One common synthetic route involves the condensation of an appropriate nitrile with a substituted amine to form the pyridazine core, followed by esterification to introduce the ethyl ester group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing both cost and waste.

The safety profile of Ethyl 6-(m-tolyl)pyridazine-4-carboxylate is another critical aspect of its evaluation. Toxicological studies have shown that this compound has low acute toxicity and does not exhibit significant genotoxicity or mutagenicity. However, as with any new chemical entity, comprehensive safety assessments are necessary before it can be advanced to clinical trials.

In conclusion, Ethyl 6-(m-tolyl)pyridazine-4-carboxylate (CAS No. 2098004-36-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or synthetic intermediate. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, paving the way for innovative solutions in healthcare.

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